2-Morpholinoacetaldehyde
CAS No.: 21977-09-3
Cat. No.: VC2330032
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21977-09-3 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 2-morpholin-4-ylacetaldehyde |
Standard InChI | InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 |
Standard InChI Key | KKOPYUKQPCQGEM-UHFFFAOYSA-N |
SMILES | C1COCCN1CC=O |
Canonical SMILES | C1COCCN1CC=O |
Introduction
Chemical Structure and Properties
2-Morpholinoacetaldehyde, also known as 2-morpholin-4-ylacetaldehyde, is a derivative of morpholine with an acetaldehyde substituent. This compound features a morpholine ring with an acetaldehyde group attached to the nitrogen atom.
Basic Information
Property | Value |
---|---|
Chemical Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
CAS Number | 21977-09-3 |
IUPAC Name | 2-morpholin-4-ylacetaldehyde |
InChI Key | KKOPYUKQPCQGEM-UHFFFAOYSA-N |
SMILES | C1COCCN1CC=O |
The compound consists of a six-membered morpholine ring containing an oxygen atom and a nitrogen atom, with the nitrogen atom bonded to an acetaldehyde group (−CH2CHO) . This structural arrangement gives the molecule distinct chemical reactivity characteristics that make it useful in synthetic applications.
Physical and Chemical Properties
2-Morpholinoacetaldehyde exists as a liquid at room temperature, similar to many morpholine derivatives. The compound contains both the heterocyclic morpholine functionality and the highly reactive aldehyde group, making it particularly useful in various chemical transformations. The aldehyde group is strongly polar, featuring a positively charged carbon atom and a negatively charged oxygen atom, which enables it to participate in nucleophilic addition reactions .
Synthesis Methods
Several methods have been reported for the synthesis of 2-Morpholinoacetaldehyde in the literature.
Preparation from Dimethyl Acetal
One common method involves the hydrolysis of the corresponding dimethyl acetal. As documented in patent literature, 2-morpholinoacetaldehyde can be prepared by heating the corresponding dimethyl acetal overnight in concentrated HCl and water at 70°C, followed by appropriate workup procedures . This approach represents an efficient route to the title compound.
Wittig Reaction Approach
The compound can also be synthesized using Wittig reaction chemistry involving phosphoranes. 2-(Triphenylphosphoranylidene)acetaldehyde has been used as a reagent in similar synthetic pathways, suggesting its potential utility for preparing 2-morpholinoacetaldehyde through reaction with appropriate morpholine derivatives .
Other Synthetic Routes
Alternative synthetic approaches may involve direct alkylation of morpholine with appropriate haloacetaldehyde derivatives or protected forms, followed by deprotection steps to reveal the aldehyde functionality. These methods typically require careful control of reaction conditions to prevent side reactions at the reactive aldehyde site.
Chemical Derivatives and Related Compounds
Salt Forms
The compound can exist in various salt forms, which can affect its stability and handling characteristics:
Derivative | CAS Number | Formula | Molecular Weight |
---|---|---|---|
2-Morpholinoacetaldehyde dihydrochloride | 21977-09-3 | C6H11NO2·2HCl | 202.08 g/mol |
Morpholin-4-ylacetaldehyde monohydrate hydrochloride | 21977-09-3 | C6H11NO2·HCl·H2O | 183.63 g/mol |
The hydrochloride salt forms are often preferred for storage and handling due to improved stability compared to the free base form .
Structurally Related Compounds
2-Morpholinoethanol (CAS: 622-40-2) is a closely related compound that features an alcohol group instead of the aldehyde functionality. This compound shares the morpholine backbone but displays different reactivity patterns due to the hydroxyl group .
Property | 2-Morpholinoethanol |
---|---|
Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
Melting Point | -1°C |
Boiling Point | 227°C (757 mm Hg) |
Density | 1.083 g/mL at 25°C |
Solubility | Completely miscible in water |
The structural similarities between these compounds make them valuable alternatives in synthetic pathways, allowing for selective functional group transformations based on specific application requirements .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Morpholinoacetaldehyde serves as a valuable building block in pharmaceutical synthesis. Its bifunctional nature, featuring both a morpholine ring and a reactive aldehyde group, makes it particularly useful for constructing more complex molecular structures.
The morpholine moiety is found in numerous pharmaceutically active compounds, while the aldehyde functionality provides a handle for further modifications through various condensation and addition reactions. This combination makes 2-morpholinoacetaldehyde an important intermediate in drug discovery pathways.
Reductive Amination Reactions
One of the most significant applications of 2-morpholinoacetaldehyde is in reductive amination reactions. As documented in patent literature, the compound can be used in reactions with primary amines followed by reduction with agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to produce secondary amines .
For example, in the synthesis of certain quinoline derivatives with potential pharmacological activity, 2-morpholinoacetaldehyde has been employed in reductive amination steps to introduce the morpholinoethyl substituent onto amine-containing scaffolds .
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde functionality in 2-morpholinoacetaldehyde makes it an excellent substrate for olefination reactions such as Wittig and Horner-Wadsworth-Emmons reactions. These transformations allow for the extension of carbon chains with controlled stereochemistry, providing access to morpholine-containing α,β-unsaturated carbonyl compounds and related derivatives.
Role in Medicinal Chemistry
Pharmacophore Component
The morpholine ring is recognized as an important pharmacophore in medicinal chemistry, contributing to favorable physicochemical properties in drug candidates including solubility and metabolic stability. When incorporated into larger molecular structures through the acetaldehyde linker, it can impart specific binding interactions with biological targets .
Applications in Drug Discovery
Several patented compounds incorporating the 2-morpholinoacetaldehyde-derived substructure have shown promising activity in different therapeutic areas:
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As building blocks in poly(ADP-ribose)polymerase (PARP) inhibitors, which have applications in cancer therapy .
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In the synthesis of kinase inhibitors like TPL2 kinase inhibitors, which are relevant for inflammatory conditions .
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As components in specialized acetamido-phenylbenzamide derivatives with various biological activities .
The versatility of 2-morpholinoacetaldehyde in these applications highlights its significance in modern medicinal chemistry.
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using standard analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The aldehyde proton typically appears as a distinct signal in the 1H NMR spectrum (approximately 9.5-10 ppm), providing a convenient handle for monitoring reactions involving this compound .
Chromatographic Behavior
In liquid chromatography applications, the compound can be monitored based on its characteristic retention behavior and UV absorption properties. Modern LC-MS techniques are particularly valuable for tracking this compound in reaction mixtures and for assessing purity.
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